REACTION_CXSMILES
|
S(Cl)(Cl)=O.[NH2:5][C:6]1[C:7]([C:12]([OH:14])=[O:13])=[N:8][CH:9]=[CH:10][CH:11]=1.[CH3:15]O.S(Cl)(Cl)=O>CO>[NH2:5][C:6]1[C:7]([C:12]([O:14][CH3:15])=[O:13])=[N:8][CH:9]=[CH:10][CH:11]=1 |f:2.3|
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Name
|
|
Quantity
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3.5 mL
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
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NC=1C(=NC=CC1)C(=O)O
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Name
|
MeOH thionyl chloride
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CO.S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
75 mL
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Type
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solvent
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Smiles
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CO
|
Name
|
|
Quantity
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75 mL
|
Type
|
solvent
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Smiles
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CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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to reflux
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Type
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ADDITION
|
Details
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added to the reaction
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Type
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CUSTOM
|
Details
|
The reaction was evaporated to dryness
|
Type
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TEMPERATURE
|
Details
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refluxed for two more days
|
Type
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CUSTOM
|
Details
|
The reaction was evaporated to dryness
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Type
|
CUSTOM
|
Details
|
chromatographed on silica eluting with 9:1:1 EtOH/NH4OH(H2O
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |